molecular formula C3H9NO2 B152324 (R)-3-Amino-1,2-propanediol CAS No. 66211-46-9

(R)-3-Amino-1,2-propanediol

Cat. No. B152324
CAS RN: 66211-46-9
M. Wt: 91.11 g/mol
InChI Key: KQIGMPWTAHJUMN-GSVOUGTGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-3-Amino-1,2-propanediol is a compound that has been studied in various contexts due to its potential applications in chemical synthesis and as a building block for more complex molecules. The optical resolution of its racemic mixture has been successfully carried out, indicating the possibility of obtaining this compound in its optically pure form, which is crucial for the synthesis of enantiomerically pure products .

Synthesis Analysis

The synthesis of (R)-3-Amino-1,2-propanediol can be achieved through the reaction of 3-chloro-1,2-propanediol with ammonia. This reaction takes place in aqueous solutions and has been observed in the context of protein hydrolysates, where 3-chloro-1,2-propanediol can arise from the interaction of hydrochloric acid with lipids. The main reaction product in such a scenario is 3-amino-1,2-propanediol, alongside smaller amounts of glycerol .

Molecular Structure Analysis

The molecular structure of (R)-3-Amino-1,2-propanediol has not been explicitly detailed in the provided papers. However, the optical resolution of related compounds, such as (RS)-mercaptosuccinic acid, has been achieved using similar amino alcohols, which suggests that the molecular structure of (R)-3-Amino-1,2-propanediol could be analyzed and manipulated for the synthesis of various stereoisomers of related compounds .

Chemical Reactions Analysis

The chemical behavior of (R)-3-Amino-1,2-propanediol in reactions is not directly discussed in the provided papers. However, its formation as a reaction product in the presence of ammonia suggests that it could participate in nucleophilic substitution reactions. Additionally, its role as a building block for the synthesis of stereoisomers of other compounds implies that it can undergo condensation reactions to form more complex molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of (R)-3-Amino-1,2-propanediol are not extensively covered in the provided papers. However, the fact that it can be resolved optically and identified in commercially available seasonings indicates that it has distinct physical properties that allow for its separation and detection. Its presence in concentrations of 30 mg kg^-1 in hydrolyzed vegetable protein also suggests that it has a certain level of stability under commercial processing conditions .

Scientific Research Applications

Microbial Production of 1,2-Propanediol

  • Scientific Field : Biotechnology for Biofuels and Bioproducts .
  • Application Summary : 1,2-Propanediol is an important building block used in the manufacture of unsaturated polyester resin, antifreeze, biofuel, nonionic detergent, etc . The microbial production of 1,2-propanediol has been limited by low efficiency, and its chemical production requires petrochemically derived routes involving wasteful power consumption and high pollution emissions .
  • Methods of Application : With the development of various strategies based on metabolic engineering, a series of obstacles are expected to be overcome . This involves the use of different micro-organisms for 1,2-propanediol biosynthesis and microbial production pathways .
  • Results or Outcomes : The increasing production of chemicals from biomass via biotechnological routes has captured the attention of researchers . These chemicals include biofuels (ethanol, butanol), pharmaceuticals (vitamins), organic acids (lactic acid and succinic acid), diols (1,2-propanediol, 1,3-propanediol) and other platform bulk and specialty chemicals .

Oxidovanadium(V) Schiff Base Complexes

  • Scientific Field : Chemistry .
  • Application Summary : Oxidovanadium(V) complexes with chiral tetradentate Schiff bases, which are products of monocondensation of S(‒)-3-amino-1,2-propanediol or R(+)-3-amino-1,2-propanediol with salicylaldehyde derivatives, have been synthesized .
  • Methods of Application : Different spectroscopic methods, viz. 1H and 51V NMR, IR, UV-Vis, and circular dichroism, as well as elemental analysis, have been used .
  • Results or Outcomes : The results of this research are not explicitly mentioned in the source .

Synthesis of Novel Nucleoside Dimer Analogs

  • Scientific Field : Organic Chemistry .
  • Application Summary : “®-3-Amino-1,2-propanediol” is used as a building block for the synthesis of novel nucleoside dimer analogs .
  • Methods of Application : The specific methods of application are not mentioned in the source .
  • Results or Outcomes : The results of this research are not explicitly mentioned in the source .

Preparation of 5-Hydroxymethyl-2-Oxazolidinones

  • Scientific Field : Organic Chemistry .
  • Application Summary : “®-3-Amino-1,2-propanediol” is used in the preparation of 5-hydroxymethyl-2-oxazolidinones .
  • Methods of Application : The specific methods of application are not mentioned in the source .
  • Results or Outcomes : The results of this research are not explicitly mentioned in the source .

Solubility of Amino Acids and Peptides in Aqueous 2-Propanol Solutions

  • Scientific Field : Physical Chemistry .
  • Application Summary : Amino acids and peptides are essential components in the biochemical industry. The final products are employed in a wide range of applications and are often synthesized by fermentation and purified in a complex downstream process . One possible separation step is using an additional solvent to lower the solubility of the desired product and, thus, promote the crystallization of the particular component .
  • Methods of Application : The solubilities of 20 proteinogenic amino acids and 21 peptides in aqueous 2-propanol solutions were gravimetrically determined . Additionally, the pH values of the saturated liquid phases were measured and the crystal structures of solid crystals were analysed using X-ray diffraction .
  • Results or Outcomes : The anti-solvent 2-propanediol caused a decrease in the solubilities of the amino acids and peptides upon increasing its mass fraction .

Safety And Hazards

This involves understanding the safety precautions needed when handling the compound and the hazards it may pose.


Future Directions

This involves identifying areas of further research or potential applications for the compound.


For a specific compound like “®-3-Amino-1,2-propanediol”, you would need to look up these details in scientific literature or databases. If the compound is not well-studied, it might be difficult to find this information. In such cases, you might need to conduct experiments to determine some of these properties. Please consult with a chemical professional or researcher for more guidance.


properties

IUPAC Name

(2R)-3-aminopropane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9NO2/c4-1-3(6)2-5/h3,5-6H,1-2,4H2/t3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQIGMPWTAHJUMN-GSVOUGTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H](CO)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

91.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-Amino-1,2-propanediol

CAS RN

66211-46-9
Record name (2R)-3-aminopropane-1,2-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-3-Amino-1,2-propanediol
Reactant of Route 2
Reactant of Route 2
(R)-3-Amino-1,2-propanediol
Reactant of Route 3
(R)-3-Amino-1,2-propanediol
Reactant of Route 4
Reactant of Route 4
(R)-3-Amino-1,2-propanediol
Reactant of Route 5
Reactant of Route 5
(R)-3-Amino-1,2-propanediol
Reactant of Route 6
(R)-3-Amino-1,2-propanediol

Citations

For This Compound
70
Citations
JH Miao, JH Yang, LY Chen, BX Tu… - Polymers for …, 2004 - Wiley Online Library
A new chiral polymer‐metal complex, wool‐osmium tetroxide (wool‐OsO 4 ) complex was prepared by a very simple method. This complex was found to be able to catalyze the …
Number of citations: 13 onlinelibrary.wiley.com
D Lachmann, S Berndl, OS Wolfbeis… - Beilstein Journal of …, 2010 - beilstein-journals.org
The Nile Blue chromophore was incorporated into oligonucleotides using “click” chemistry for the postsynthetic modification of oligonucleotides. These were synthesized using DNA …
Number of citations: 23 www.beilstein-journals.org
M Graf, K Sünkel - Inorganica Chimica Acta, 2012 - Elsevier
The syntheses of bis-cyclometalated complexes containing R-3-amino-1,2-propanediolato ligands of the type [M(ptpy) 2 (R-3-amino-1,2-propanediolato)] (M=Rh, 1; M=Ir, 2; ptpy=2-(p-…
Number of citations: 12 www.sciencedirect.com
S Kodama, S Aizawa, A Taga, T Yamashita… - …, 2007 - Wiley Online Library
Six reducing monosaccharides (mannose, galactose, fucose, glucose, xylose, and arabinose) were derivatized with 8‐aminonaphthalene‐1,3,6‐trisulfonate (ANTS). Based on the chiral …
R Sen, AML Lopes, Z Lin, P Brandão… - European Journal of …, 2019 - Wiley Online Library
A new chiral tetranuclear Ni 4 O 4 complex has been developed with distorted cubane‐type structure. The structure was determined by single‐crystal X‐ray diffraction. The new …
S Kodama, S Aizawa, A Taga, T Yamashita… - …, 2006 - Wiley Online Library
Six reducing monosaccharides (mannose, galactose, fucose, glucose, xylose, and arabinose) were derivatized with 1‐phenyl‐3‐methyl‐5‐pyrazolone (PMP) and chiral resolution of …
S Kodama, A Yamamoto, R Iio, K Sakamoto… - Analyst, 2004 - pubs.rsc.org
Native DL-pantothenic acid, having a 1,3-diol structure, was chirally resolved by ligand exchange capillary electrophoresis using (S)-3-amino-1,2-propanediol as a chiral selector and …
Number of citations: 34 pubs.rsc.org
R Renirie, A Pukin, B van Lagen… - Journal of Molecular …, 2010 - Elsevier
Previously it has been shown that glycerol can be regioselectively glucosylated by sucrose phosphorylase from Leuconostoc mesenteroides to form 2-O-α-d-glucopyranosyl-glycerol (…
Number of citations: 18 www.sciencedirect.com
M Karman, M Wera, G Romanowski - Polyhedron, 2020 - Elsevier
New chiral mononuclear cis-dioxidomolybdenum(VI) complexes, [MoO 2 (HL 1-9 )] and [MoO 2 (HL 10 )(CH 3 OH)], have been synthesized by the reaction of MoO 2 (acac) 2 with …
Number of citations: 10 www.sciencedirect.com
M Karman, M Wera, G Romanowski - 2022 - repozytorium.bg.ug.edu.pl
Molybdenum is an essential element in more than 40 naturally occurring enzymes that catalyze various redox reactions. One of the most important function is as a cofactor for enzymes: …
Number of citations: 2 repozytorium.bg.ug.edu.pl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.